REACTION_CXSMILES
|
[CH2:1]([NH2:5])[CH2:2][CH2:3][NH2:4].[N:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1>>[N:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[NH:4][CH2:3][CH2:2][CH2:1][NH2:5]
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Name
|
|
Quantity
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310 mL
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Type
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reactant
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Smiles
|
C(CCN)N
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Name
|
|
Quantity
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75 mL
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Type
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reactant
|
Smiles
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N1=CC=CC=C1
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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was added
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Type
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TEMPERATURE
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Details
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The reaction mixture was heated
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Type
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TEMPERATURE
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Details
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at reflux for 18 h
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Duration
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18 h
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Type
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TEMPERATURE
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Details
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cooled
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Type
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CUSTOM
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Details
|
the volatiles evaporated in vacuo
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Type
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ADDITION
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Details
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To the residue was added tetrahydrofuran (1 l)
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Type
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FILTRATION
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Details
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the precipitate was filtered off
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Type
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WASH
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Details
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washed with tetrahydrofuran (0.5 l)
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Type
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CUSTOM
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Details
|
The solvent was evaporated in vacuo
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Type
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DISTILLATION
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Details
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the residue purified by distillation at 95-97° C.
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Name
|
|
Type
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product
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Smiles
|
N1=C(C=CC=C1)NCCCN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 83.37 g | |
YIELD: PERCENTYIELD | 76% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |